2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine
Übersicht
Beschreibung
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors, which are often resistant to conventional therapies.
Wirkmechanismus
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a prodrug that is activated in hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, the prodrug undergoes a reduction reaction to release the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to selectively target hypoxic regions of tumors, which are often resistant to conventional therapies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is its ability to selectively target hypoxic regions of tumors, which can enhance the efficacy of cancer therapies. However, this compound has limitations in terms of its stability and toxicity, which can affect its use in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine research. One area of interest is the development of new hypoxia-activated prodrugs that can target a wider range of hypoxic regions in tumors. Another area of interest is the use of this compound in combination with other cancer therapies to enhance their efficacy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been studied extensively in preclinical and clinical settings for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors and induce cell death through the release of cytotoxic agents. In addition, this compound has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-9-8-2-1-3-14-11(8)18-10(9)12(16)15-4-6-17-7-5-15/h1-3H,4-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWCRAGUXJVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.